molecular formula C14H11N3O2S B2545705 N-(3-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide CAS No. 81000-08-0

N-(3-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide

Cat. No. B2545705
CAS RN: 81000-08-0
M. Wt: 285.32
InChI Key: SPCISQXIZWDPHP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide, also known as CM-11, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Herbicidal Activity and Structure-Activity Relationships

Researchers have synthesized and studied derivatives of nicotinic acid (niacin) for their potential as herbicides. Compounds showing significant herbicidal activity against certain weeds demonstrate the potential of nicotinic acid derivatives in agricultural applications. The understanding of structure-activity relationships among these compounds can guide the development of new herbicides targeting specific plant pests (Chen Yu et al., 2021).

Metabolic Regulation

Nicotinamide derivatives play crucial roles in metabolic regulation. For instance, nicotinamide N-methyltransferase (NNMT) regulates hepatic nutrient metabolism through the stabilization of Sirt1 protein, impacting glucose and cholesterol metabolism. This suggests potential therapeutic applications for metabolic disorders (Shangyu Hong et al., 2015).

Corrosion Inhibition

Nicotinamide and its derivatives have been studied for their role as corrosion inhibitors for metals. Such compounds can provide a protective layer on metal surfaces, reducing corrosion in acidic environments. This application is particularly relevant in industries where metal longevity is crucial (M. Jeeva et al., 2017).

DNA Repair and Cellular Protection

Nicotinamide has been shown to stimulate DNA repair in human lymphocytes exposed to DNA-damaging agents. This indicates its potential for protecting cells from genotoxic stress, which is a crucial aspect of cancer prevention and treatment strategies (N. Berger & G. W. Sikorski, 1980).

Metabolomics and Cancer Therapy

The inhibition of nicotinamide phosphoribosyltransferase (NAMPT) affects cellular metabolism in cancer cells, as evidenced by changes in amino acids, purine, and pyrimidine metabolism. This suggests that targeting metabolic pathways with nicotinamide derivatives could be a viable approach in cancer therapy (V. Tolstikov et al., 2014).

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-11(13(19)17-7-8-20-14(17)15-9)16-12(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCISQXIZWDPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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